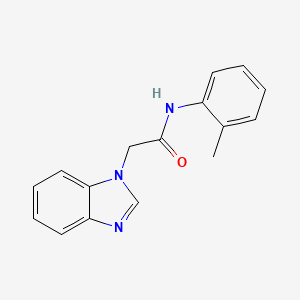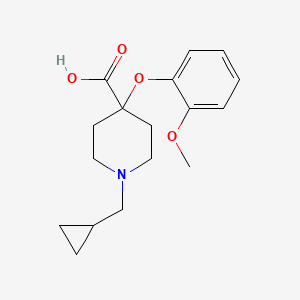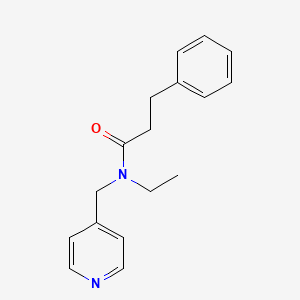![molecular formula C14H17F2N3 B5338423 3-[2-(2,6-difluorophenyl)-1H-imidazol-1-yl]-N,N-dimethylpropan-1-amine](/img/structure/B5338423.png)
3-[2-(2,6-difluorophenyl)-1H-imidazol-1-yl]-N,N-dimethylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(2,6-difluorophenyl)-1H-imidazol-1-yl]-N,N-dimethylpropan-1-amine, also known as Difluorinated Compound 1 (DFC1), is a chemical compound that has been extensively studied for its potential therapeutic applications. It is classified as an imidazole derivative and is structurally similar to other imidazole-based compounds that have been used in the development of drugs for various medical conditions.
作用機序
The mechanism of action of DFC1 is not fully understood, but it is believed to act by inhibiting specific enzymes that are involved in cell growth and inflammation. It has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. DFC1 has also been shown to inhibit the activity of the enzyme COX-2, which is involved in inflammation.
Biochemical and Physiological Effects:
DFC1 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. DFC1 has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, DFC1 has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
実験室実験の利点と制限
DFC1 has several advantages for use in lab experiments. It is a highly specific inhibitor of AKT and COX-2, which makes it useful for studying the role of these enzymes in various biological processes. DFC1 is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of DFC1 is that it has relatively low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on DFC1. One area of research is the development of DFC1 analogs that have improved solubility and potency. Another area of research is the study of DFC1 in combination with other drugs for the treatment of cancer and inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of DFC1 and its potential therapeutic applications.
合成法
DFC1 can be synthesized using a variety of methods, including the reaction of 2,6-difluoroaniline with N,N-dimethylpropan-1-amine in the presence of a catalyst such as palladium. Other methods involve the reaction of 2,6-difluoroaniline with various imidazole derivatives under different reaction conditions.
科学的研究の応用
DFC1 has been the subject of extensive research due to its potential therapeutic applications. It has been studied for its ability to inhibit the growth of cancer cells, including breast, lung, and prostate cancer. DFC1 has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
特性
IUPAC Name |
3-[2-(2,6-difluorophenyl)imidazol-1-yl]-N,N-dimethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2N3/c1-18(2)8-4-9-19-10-7-17-14(19)13-11(15)5-3-6-12(13)16/h3,5-7,10H,4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJHANAKBOIMDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C=CN=C1C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5338341.png)
![5-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B5338342.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5338349.png)
![N-methyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5338359.png)
![isopropyl 4-[(phenylsulfonyl)amino]benzoate](/img/structure/B5338360.png)


![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}methanesulfonamide](/img/structure/B5338395.png)
![2-[4-(1,3-benzoxazol-2-yl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5338404.png)
![2-[(3-bromobenzyl)thio]-N-3-pyridinylacetamide](/img/structure/B5338407.png)
![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-5-[(3-fluorophenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5338415.png)


![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[3-(2-pyridinyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5338448.png)
